molecular formula C16H21N3OS B2704573 Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-31-3

Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2704573
CAS No.: 851807-31-3
M. Wt: 303.42
InChI Key: JTGNBOHYIOPVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone is a heterocyclic compound characterized by a dihydroimidazole core linked to a pyridinylmethylsulfanyl group and a cyclohexylmethanone moiety.

Properties

IUPAC Name

cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c20-15(14-6-2-1-3-7-14)19-10-9-18-16(19)21-12-13-5-4-8-17-11-13/h4-5,8,11,14H,1-3,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGNBOHYIOPVNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN=C2SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a dihydroimidazole ring, with a pyridine and a sulfanyl group contributing to its unique properties. The molecular formula is C15H18N2OSC_{15}H_{18}N_2OS, and it has a molecular weight of approximately 282.38 g/mol. Understanding the chemical structure is crucial for predicting its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Tyrosinase Inhibition : Compounds with imidazole structures have shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition can lead to applications in skin whitening and treatment of hyperpigmentation disorders .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress-related diseases .
  • Neuropeptide Y Receptor Antagonism : Similar compounds have been studied for their ability to antagonize neuropeptide Y receptors, which are involved in regulating food intake and energy homeostasis. This suggests potential applications in obesity treatment .

In Vitro Studies

A summary of key findings from in vitro studies on related compounds is presented below:

CompoundTargetIC50 (µM)Mechanism
Compound 2Tyrosinase5.21 ± 0.86Competitive inhibition
Compound 3Tyrosinase1.03 ± 0.14Non-competitive inhibition
Cyclohexyl derivativesNPY Y5 receptorK(i) = 3 nMAntagonism

These studies indicate that modifications to the cyclohexyl structure can enhance biological activity against specific targets.

Case Studies

  • Anti-Melanogenic Effects : In B16F10 melanoma cells, compounds similar to this compound significantly reduced melanin production by inhibiting tyrosinase activity . This suggests potential use in cosmetic formulations aimed at reducing pigmentation.
  • Obesity Treatment : Research on neuropeptide Y receptor antagonists derived from similar scaffolds has demonstrated efficacy in reducing food intake in animal models, indicating a promising avenue for obesity management .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related molecules, focusing on core features, substituents, and reported biological activities:

Compound Name (or Core Structure) Core Structure Key Substituents Reported Activities Reference
Target Compound Dihydroimidazolylmethanone Cyclohexyl, pyridin-3-ylmethylsulfanyl Not explicitly stated
4-(Cyclohexylsulfanyl)-1-...phenylpyrazole Pyrazole Cyclohexylsulfanyl, styrenyl-phenyl Antiarrhythmic, sedative, hypoglycemic
Pyrazolone derivative (e.g., Compound 3 ) Pyrazolone 4-Fluorobenzylidene, acetyl Anti-inflammatory (carrageenan model)
Ethyl 1-(thiophene-2-carbonyl)-...carboxylate Pyrazole-5-one Thiophene-carbonyl, cyano Antidepressant
Propan-1-one derivative (from ) Dihydroimidazolylpropanone Pyridin-3-ylmethylsulfanyl, (2R)-phenoxy Structural analog; activity unstudied

Key Structural and Functional Insights :

Dihydroimidazole vs. For example, pyrazolone derivatives with electron-withdrawing groups (e.g., fluorobenzylidene in ) exhibit anti-inflammatory activity, whereas the dihydroimidazole’s partial saturation may modulate reactivity toward redox enzymes or receptors.

Role of Sulfur-Containing Substituents :

  • The pyridinylmethylsulfanyl group in the target compound differs from the cyclohexylsulfanyl group in . Sulfur atoms enhance hydrophobicity and may participate in disulfide bonding or metal chelation, which could influence pharmacokinetics (e.g., half-life) or target engagement.

Cyclohexyl vs. Aromatic Substituents: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to phenyl or fluorophenyl groups in analogs .

Biological Activity Gaps: While pyrazoles and pyrazolones in show validated activities (e.g., anti-inflammatory, antidepressant), the target compound’s pharmacological profile remains uncharacterized.

Q & A

Q. Q1. What are the optimal synthetic routes for Cyclohexyl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization of 4,5-dihydroimidazole precursors and thioether bond formation. Key steps include:

  • Cyclization: Use of thiourea derivatives under reflux with polar aprotic solvents (e.g., DMF) to form the dihydroimidazole core .
  • Thioether Formation: Reaction of pyridin-3-ylmethanethiol with a halogenated intermediate (e.g., bromo or chloro derivatives) under basic conditions (K₂CO₃, DMSO) .
  • Yield Optimization: Adjusting temperature (60–80°C), solvent polarity, and stoichiometric ratios of reactants. Monitoring via TLC or HPLC is critical for purity assessment .

Q. Q2. How can the molecular structure of this compound be validated experimentally?

Methodological Answer:

  • X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL software for refinement provides bond lengths, angles, and torsion angles .
  • Spectroscopic Techniques:
    • NMR: 1^1H and 13^13C NMR to confirm substituent positions (e.g., pyridinyl vs. cyclohexyl groups).
    • HRMS: High-resolution mass spectrometry for exact mass verification (e.g., 340.0783 g/mol for related derivatives) .

Advanced Research Questions

Q. Q3. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog Synthesis: Modify the pyridinyl, cyclohexyl, or thioether moieties to assess pharmacological effects. For example:
    • Replace pyridin-3-yl with fluorobenzyl groups to study bioactivity shifts .
    • Introduce halogen atoms (e.g., Cl, F) to enhance metabolic stability .
  • Biological Assays:
    • Enzyme Inhibition: Test against kinases or proteases using fluorescence-based assays.
    • MIC Determination: Evaluate antimicrobial activity against Gram-positive/negative strains (e.g., MIC ranges: 5–32 µg/mL for related compounds) .

Q. Q4. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardization: Ensure consistent assay conditions (e.g., cell lines, incubation time, solvent controls).
  • Meta-Analysis: Compare data from structurally similar compounds (e.g., fluorinated imidazoles) to identify trends .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities and reconcile experimental discrepancies .

Q. Q5. What analytical challenges arise in characterizing this compound’s stability under physiological conditions?

Methodological Answer:

  • Degradation Studies:
    • pH Stability: Incubate in buffers (pH 2–9) and monitor degradation via LC-MS. Thioether bonds may hydrolyze in acidic conditions .
    • Thermal Stability: Use DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>200°C typical for imidazole derivatives) .
  • Metabolite Identification: Employ hepatic microsome assays (e.g., human S9 fraction) to detect oxidative metabolites .

Data-Driven Research Questions

Q. Q6. How can crystallographic data resolve ambiguities in the compound’s conformation?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for high-resolution crystallographic data to resolve torsional strain between the cyclohexyl and dihydroimidazole groups .
  • Comparative Analysis: Overlay crystal structures of analogs (e.g., pyridinyl vs. benzyl derivatives) to identify conformational flexibility .

Q. Q7. What computational methods are suitable for predicting this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to receptors (e.g., GABA-A) using GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling: Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors .

Contradiction Analysis

Q. Q8. How should researchers address conflicting reports on this compound’s enzyme inhibition efficacy?

Methodological Answer:

  • Reproducibility Checks: Validate assays with positive controls (e.g., known kinase inhibitors) .
  • Kinetic Studies: Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms .
  • Structural Alignment: Compare binding modes with co-crystallized inhibitors using PyMOL .

Future Directions

Q. Q9. What unexplored modifications could enhance this compound’s therapeutic potential?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone groups to improve solubility .
  • Prodrug Design: Introduce ester linkages for targeted release in acidic environments (e.g., tumor microenvironments) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.